molecular formula C22H22N4O3S B2419474 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-01-0

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419474
CAS No.: 1013805-01-0
M. Wt: 422.5
InChI Key: PCMSJDZKVBCTTE-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that the compound exhibits luminescent properties . This suggests that it may interact with its targets through photochemical reactions, but further studies are required to confirm this.

Biochemical Pathways

The compound is known to exhibit luminescent properties , which could potentially affect pathways related to light-sensitive biological processes

Result of Action

The compound’s luminescent properties suggest that it may have applications in the field of optoelectronics

Action Environment

Given the compound’s luminescent properties, factors such as light exposure and temperature could potentially influence its behavior

Biological Activity

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound's structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyrazole and carboxamide groups further contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL , indicating potent activity against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole , enhancing their efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • It exhibited cytotoxic effects in various cancer cell lines with IC50 values indicating significant antiproliferative activity. For example, compounds similar to this structure demonstrated IC50 values as low as 1.61 µg/mL in specific cancer models .
  • The SAR analysis revealed that modifications in the benzothiazole and pyrazole rings influence the anticancer activity, with electron-donating groups enhancing efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways, leading to cell death .
  • Biofilm Disruption : The ability to inhibit biofilm formation in pathogenic bacteria is a notable feature, which enhances its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The presence of specific functional groups such as methoxy or dimethoxy phenyl rings has been linked to increased potency against microbial and cancerous cells.
  • Modifications at the pyrazole position also play a significant role in determining the overall biological efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study focused on a series of pyrazole derivatives showed that those containing the benzothiazole moiety exhibited superior antimicrobial properties compared to their counterparts lacking this structure .
  • Cancer Cell Line Studies : Research involving Jurkat and HT-29 cells demonstrated that compounds with similar scaffolds induced significant apoptosis, suggesting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13(2)18-12-17(21(27)23-15-10-9-14(28-3)11-19(15)29-4)25-26(18)22-24-16-7-5-6-8-20(16)30-22/h5-13H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSJDZKVBCTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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